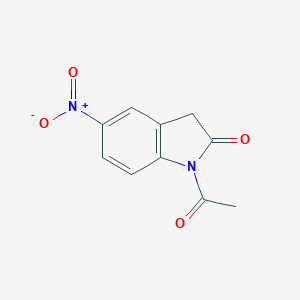

1-Acetyl-5-nitroindolin-2-one

Übersicht

Beschreibung

1-Acetyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Wirkmechanismus

Target of Action

The primary target of 1-Acetyl-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division and growth.

Mode of Action

This compound interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition disrupts the process of DNA replication, leading to DNA damage and ultimately cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway. By inhibiting topoisomerase IV, this compound prevents the separation of replicated DNA strands . This disruption leads to DNA damage and halts the cell division process, affecting the growth and proliferation of cells .

Pharmacokinetics

This facilitates in vivo reduction, which is crucial for its mode of action .

Result of Action

The result of this compound’s action is the inhibition of cell growth and proliferation due to DNA damage . This makes it a potent agent against bacteria, including drug-resistant strains .

Biochemische Analyse

Biochemical Properties

They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Some indolin-2-one compounds have shown potent activities against aerobic bacteria . This suggests that 1-Acetyl-5-nitroindolin-2-one may also have significant effects on cellular processes.

Molecular Mechanism

It has been suggested that indolin-2-one nitroimidazole antibiotics exhibit a dual mode of action: the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication, and the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-nitroindolin-2-one can be synthesized through a multi-step process involving the nitration of indolin-2-one followed by acetylation. The nitration step typically involves the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-nitroindolin-2-one is then acetylated using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The indolin-2-one core can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-Acetyl-5-aminoindolin-2-one.

Substitution: Various substituted indolin-2-one derivatives.

Oxidation: Oxidized indolin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-5-nitroindolin-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Used in the development of new materials and chemical processes

Vergleich Mit ähnlichen Verbindungen

- 1-Acetyl-3-nitroindolin-2-one

- 1-Acetyl-5-aminoindolin-2-one

- 5-Nitroindolin-2-one

Uniqueness: 1-Acetyl-5-nitroindolin-2-one is unique due to the presence of both acetyl and nitro groups, which confer distinct reactivity and biological activities. Its dual mechanism of action, involving both DNA damage and enzyme inhibition, sets it apart from other similar compounds .

Biologische Aktivität

Overview

1-Acetyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound exhibits unique characteristics due to the presence of both acetyl and nitro groups, which enhance its reactivity and biological efficacy.

The primary target of this compound is topoisomerase IV , an essential enzyme involved in DNA replication. The compound inhibits this enzyme's function, leading to the prevention of DNA strand separation during replication. This inhibition results in DNA damage, ultimately causing cell growth and proliferation arrest.

Biochemical Pathways

- Target Enzyme : Topoisomerase IV

- Affected Pathway : DNA replication pathway

- Result : Inhibition of cell growth due to DNA damage

Biological Activities

This compound has demonstrated a wide range of biological activities:

- Antimicrobial Activity : Effective against various aerobic bacteria.

- Anticancer Properties : Shown to inhibit growth in multiple cancer cell lines.

- Anti-inflammatory Effects : Potential therapeutic applications in inflammatory conditions.

- Other Activities : Antiviral, antidiabetic, antimalarial, and antioxidant properties.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in cancer treatment. For instance, a study assessed its efficacy against various human cancer cell lines using the NCI-60 panel. The compound exhibited broad-spectrum activity, with notable potency against breast cancer cells showing an IC50 value of 1.47 μM.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of aerobic bacteria |

| Anticancer | Growth inhibition in multiple cancer cell lines |

| Anti-inflammatory | Potential therapeutic applications |

| Antiviral | Activity against viral pathogens |

| Antioxidant | Scavenging of free radicals |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered in vivo. The compound's solubility in DMSO suggests potential for effective formulation in drug development.

Synthetic Routes

The synthesis of this compound typically involves:

- Nitration of indolin-2-one using nitric acid and sulfuric acid.

- Acetylation with acetic anhydride in the presence of a base like pyridine.

This multi-step process allows for the generation of high-purity compounds suitable for research applications.

Eigenschaften

IUPAC Name |

1-acetyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVFIMXPGSTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385586 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114985-63-6 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.